molecular formula C22H23N5O3 B2834553 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one CAS No. 2034223-32-8

5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one

Cat. No.: B2834553
CAS No.: 2034223-32-8
M. Wt: 405.458
InChI Key: OVSKNMUQLJKNCQ-UHFFFAOYSA-N
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Description

The compound 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one is a complex organic molecule featuring a combination of triazole, pyrrolidine, and pyridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a Mannich reaction or reductive amination.

    Coupling Reactions: The triazole and pyrrolidine intermediates are then coupled using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The triazole and pyrrolidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Medicinally, this compound could be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors involved in diseases.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or activating their function. The triazole ring is known for its ability to form strong hydrogen bonds and coordinate with metal ions, which could be crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one
  • 5-(3-(4-methyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one

Uniqueness

The uniqueness of 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one lies in its cyclopropyl group, which can impart different steric and electronic properties compared to other similar compounds. This can affect its binding affinity and specificity towards biological targets, potentially leading to different pharmacological profiles.

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Properties

IUPAC Name

5-[3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carbonyl]-4-methoxy-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-30-20-11-21(28)26(16-5-3-2-4-6-16)13-18(20)22(29)25-10-9-17(12-25)27-14-19(23-24-27)15-7-8-15/h2-6,11,13-15,17H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSKNMUQLJKNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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